Undecane-1,11-diol
Description
Significance as a Fundamental Aliphatic Diol Building Block
Undecane-1,11-diol is widely recognized as a specialty chemical crucial for advanced synthesis nbinno.com. Its significance as a fundamental aliphatic diol building block stems from its diol functionality, which enables it to participate in numerous reactions, including esterification and polymerization ontosight.aialfa-chemical.com. This makes it an essential monomer in the production of various polymers, such as polyesters and polyurethanes ontosight.aialfa-chemical.com. These polymers are integral to industries ranging from textiles and coatings to biomedical applications ontosight.ai.
Beyond polymer synthesis, this compound serves as a key intermediate in the manufacturing of polyurethane elastomers, imparting enhanced hydrolytic stability to the final products nbinno.com. It is also a preferred component in the development of high-performance lubricants and cosmetic emollients nbinno.com. In the pharmaceutical sector, its unique properties make it valuable for formulating controlled-release drug systems nbinno.com. Furthermore, it finds application as a solvent, a surfactant in detergents and cosmetics, and as a general lubricant and stabilizing agent in various formulations alfa-chemical.com.
The versatility of this compound is summarized in the following table:
Table 1: Key Applications of this compound
| Application Area | Specific Use |
| Polymer Synthesis | Monomer for polyesters and polyurethanes ontosight.aialfa-chemical.com |
| Materials Science | Manufacturing of polyurethane elastomers with enhanced hydrolytic stability nbinno.com |
| Lubricants | Component in high-performance lubricants nbinno.com |
| Cosmetics | Ingredient in cosmetic emollients nbinno.com |
| Pharmaceuticals | Formulation of controlled-release drug systems nbinno.com |
| General Chemistry | Solvent, surfactant (detergents, cosmetics), lubricant, stabilizing agent alfa-chemical.com |
Historical Context and Evolution of Research
The presence of this compound in chemical literature and databases, marked by its CAS Registry Number 765-04-8, indicates its long-standing recognition as a chemical entity nih.govnist.gov. Early research likely focused on its fundamental chemical properties and its potential as a straightforward bifunctional reagent. Over time, as chemical synthesis and materials science advanced, the utility of such simple yet versatile diols expanded.
The evolution of research involving this compound reflects a shift from basic characterization to its integration into more complex and specialized applications. Its adoption in the synthesis of advanced materials like polyurethane elastomers and its consideration in controlled-release drug formulations highlight a progression in its perceived value from a general chemical to a specialty intermediate for high-performance products nbinno.com. This evolution underscores a continuous exploration of its potential in diverse scientific and industrial contexts.
Overview of Current Academic Research Trajectories
Current academic research involving this compound continues to leverage its role as a versatile building block, particularly in the realm of polymer science and advanced materials. Its ongoing use as a monomer for polyesters and polyurethanes signifies active research into new polymer architectures and properties ontosight.aialfa-chemical.com. Researchers are exploring its incorporation into novel materials designed for specific performance characteristics, such as enhanced durability, flexibility, or biocompatibility.
Furthermore, its application in high-performance lubricants and cosmetic emollients suggests continuous optimization and development in these fields, where the unique chain length and terminal hydroxyl groups of this compound contribute to desired product attributes nbinno.com. The pharmaceutical sector's interest in controlled-release drug formulations utilizing this diol points to ongoing investigations into drug delivery systems that can improve therapeutic efficacy and patient compliance nbinno.com. The demand for this compound in custom chemical synthesis services also indicates its persistent relevance in bespoke research projects requiring precise molecular engineering nbinno.com.
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | nbinno.com |
| Molecular Formula | C₁₁H₂₄O₂ | nih.govnbinno.com |
| Molecular Weight | 188.31 g/mol | nih.govnbinno.com |
| CAS Number | 765-04-8 | nih.govnbinno.com |
| Appearance | White crystalline powder | nbinno.com |
| Odor | Odorless | nbinno.com |
| Density (20°C) | 0.98 g/cm³ | nbinno.com |
| Melting Point | 80-82°C | nbinno.com |
| Boiling Point | 315°C (760 mmHg) | nbinno.com |
| Solubility | Soluble in ethanol, acetone; slightly soluble in water nbinno.com | nbinno.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecane-1,11-diol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMIOONHPKRREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227301 | |
| Record name | Undecane-1,11-diol | |
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Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-04-8 | |
| Record name | 1,11-Undecanediol | |
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| Record name | Undecane-1,11-diol | |
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| Record name | Undecane-1,11-diol | |
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| Record name | Undecane-1,11-diol | |
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| Record name | Undecane-1,11-diol | |
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| Record name | 1,11-Undecanediol | |
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Advanced Synthetic Methodologies for Undecane 1,11 Diol and Its Structural Analogues
Established Laboratory Synthesis Protocols
Established laboratory methods for synthesizing Undecane-1,11-diol often rely on reduction and hydroboration reactions or multi-step sequences from readily available precursors. These methods provide reliable pathways for producing the diol, albeit sometimes with considerations for reagent handling and purification.
Reduction-Hydroboration Reaction Pathways
One common and effective approach for the synthesis of this compound involves a tandem reduction-hydroboration reaction. This pathway typically starts from unsaturated esters or ketones. For instance, methyl 10-undecenoate can be converted to 1,11-undecanediol through a reduction-hydroboration sequence. rsc.orgdesigner-drug.com Similarly, a ferrocenyl-substituted this compound was synthesized in two steps from 1-ferrocenyl-undec-10-en-1-one. The first step involved reduction using lithium aluminum hydride (LiAlH₄) to yield 1-ferrocenyl-undec-10-en-1-ol, followed by hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN). nih.goviucr.orgiucr.org The hydroboration step is crucial for adding the second hydroxyl group to the terminal alkene.
A summary of typical conditions and outcomes for reduction-hydroboration pathways is provided below:
| Precursor Compound | Reducing Agent | Hydroboration Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Methyl 10-undecenoate | Zn(BH₄)₂ | Zn(BH₄)₂ | THF | Reflux | - | - | designer-drug.com |
| 1-ferrocenyl-undec-10-en-1-one | LiAlH₄ | 9-BBN | Et₂O/THF | 273 K/RT | 1h/18h | 99% (alcohol) | nih.goviucr.org |
It has been noted that while borane (B79455) generated in situ from NaBH₄/BF₃·OEt₂ has been used for hydroboration of ferrocenylalkenes, it was found unsuitable for preparing ferrocenyl-undecane-1,11-diol from its alcohol precursor due to susceptibility of the ferrocenylmethanol moiety to BF₃ attack. iucr.orgiucr.org In contrast, 9-BBN proved to be a successful alternative. iucr.orgiucr.org
Multi-step Synthetic Sequences
Beyond direct reduction-hydroboration, this compound can also be prepared through multi-step synthetic sequences. One general method involves the reduction of corresponding dicarboxylic acids. For example, 1,11-undecanediol can be synthesized from undecanedioic acid via a reduction procedure. researchgate.net Other multi-step strategies for similar diols include hydroformylation of alkenes followed by hydrogenation, or the use of Grignard reagents to introduce hydroxymethyl groups onto a suitably substituted alkane chain. ontosight.ai These methods allow for flexibility in starting materials and intermediate functionalization.
Exploration of Novel and Green Synthetic Approaches
The demand for sustainable chemical processes has led to the exploration of novel and environmentally benign synthetic routes for diols, including this compound and its analogues.
Organocatalytic Synthesis Routes
Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal-based catalysis due to its potential for reduced toxicity, easier catalyst preparation, and environmentally friendly methods. uni-giessen.de While direct organocatalytic synthesis of this compound itself is not widely reported in the provided context, organocatalysis plays a significant role in processes involving diols, such as their polymerization. For instance, the bulk self-condensation of aliphatic diols, including 1,11-undecanediol, into polyethers can be effectively catalyzed by non-eutectic acid-base organocatalysts, such as mixtures of methanesulfonic acid (MSA) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). csic.esumons.ac.be This approach allows for the sustainable and scalable preparation of long-chain aliphatic polyethers.
The polymerization of 1,11-undecanediol using MSA:TBD (3:1) as an organocatalyst has been demonstrated, yielding polyethers with specific molecular weights and thermal properties. umons.ac.be
| Monomer | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | Yield (%) | Tₘ (°C) | Reference |
| 1,11-Undecanediol | MSA:TBD (3:1) | 5 | 130, 180, 200 | 24 each | 8000 | 79 | 81.9 | umons.ac.be |
This highlights the utility of organocatalysis in transforming diols into value-added materials under controlled conditions.
Environmentally Benign Process Development
The development of environmentally benign processes for chemical production is increasingly important due to concerns about non-renewable resource depletion and environmental impact. nih.gov Microbial fermentation processes are particularly attractive in this regard, as they typically utilize renewable feedstocks (e.g., glucose, sucrose) and often avoid the generation of toxic byproducts associated with traditional chemical syntheses that require high pressure, high temperature, and expensive catalysts. nih.gov While much of the research in this area focuses on short-chain diols like propanediols and butanediols, the principles of bio-based production are being extended. nih.gov
Another aspect of environmentally benign process development involves the use of safer reagents and reaction conditions. For example, dimethyl carbonate (DMC) is considered an environmentally benign chemical reagent and solvent, and its use in the production of various chemicals and biofuels from renewable bio-oil is being explored. mdpi.com This includes DMC-mediated production of chemicals from diols, offering phosgene-free synthesis routes for polyurethanes and polycarbonates. mdpi.com Additionally, efforts are being made to develop green methods for the synthesis of mono-tosylates from diols and glycols, focusing on controlled reaction conditions that eliminate the need for chromatographic purifications, thereby reducing costs and environmental impact. jchemlett.com
Stereoselective Synthesis of Chiral Undecanediol Systems
The stereoselective synthesis of chiral diols is crucial in organic chemistry, particularly for their application as chiral ligands, auxiliaries, and building blocks in the preparation of biologically active molecules and natural products. acs.org While this compound itself is an achiral molecule due to its symmetry, it can serve as an important intermediate in the synthesis of more complex chiral compounds, or its derivatives can exhibit chirality.
For instance, 1,11-undecanediol has been selectively masked and then converted into a phosphonium (B103445) salt derivative as part of an asymmetric synthesis of (S)-14-methyl-1-octadecene, a sex pheromone. This demonstrates its utility within a chiral-pool strategy, where readily available achiral or simple chiral precursors are transformed into complex chiral targets. researchgate.netx-mol.netresearchgate.net
General approaches to stereoselective diol synthesis often involve enantioselective catalytic reductions of keto alcohols or other precursors. acs.org For example, highly stereoselective reduction of diones using reagents like solid sodium borohydride (B1222165) (NaBH₄) has been reported to yield specific stereoisomers of diols. unt.edu The development of new organocatalysts and asymmetric aldol (B89426) reactions also contributes to the synthesis of enantiomerically pure chiral 1,3-diols, which can then be used as chiral starting materials or intermediates. acs.org These methodologies are critical for controlling the absolute configuration of stereogenic centers, which is often vital for the biological activity or specific properties of the final compound.
Methodologies for Diol Purification and Isolation
The purification and isolation of this compound and its structural analogues are critical steps to ensure the high purity required for their applications, particularly in polymer synthesis and research. Common techniques include recrystallization and various chromatographic methods. iucr.orgrsc.orgiucr.orgnih.govasm.orgorgsyn.org
Recrystallization
Recrystallization is a widely used purification technique for solid organic compounds like diols, leveraging differences in solubility at varying temperatures. For this compound, this method can effectively remove impurities. For instance, a related diol, 3,6,9-Tris(p-tolylsulfonyl)-3,6,9-triazathis compound, can be purified by recrystallization from a toluene (B28343) solution, yielding a colorless product with a melting point of 108–112°C. orgsyn.org Another example involves the recrystallization of a diol from a 2-propanol/water mixture (1:1) to achieve purification. rsc.org
The process typically involves dissolving the crude diol in a suitable hot solvent or solvent mixture, followed by slow cooling to induce crystallization of the pure compound, leaving impurities in the solution. mdpi.comsciencemadness.org The choice of solvent is crucial and depends on the solubility characteristics of the diol and its impurities.
Chromatographic Techniques
Chromatography is an indispensable tool for the separation and purification of diols, especially when dealing with complex mixtures or when high purity is required. iucr.orgrsc.orgiucr.orgnih.govasm.orgfrontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS)While primarily an analytical technique, GC-MS is vital for characterizing purified diols and confirming their identity and purity.asm.orgfrontiersin.orgcopernicus.orgFor GC-MS analysis, long-chain diols are often derivatized to enhance their volatility and thermal stability. Common derivatization methods include conversion to O-trimethylsilyl (O-TMS) ether or acetyl derivatives.asm.orgfrontiersin.orgTrimethylsilylation is typically achieved by treating dry samples with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at elevated temperatures.asm.orgfrontiersin.org
Table 1: Summary of Purification Techniques for Diols
| Purification Method | Principle | Common Solvents/Adsorbents | Application | Example Findings |
| Recrystallization | Differential solubility | Toluene, 2-Propanol/Water, Ethanol | Bulk purification of solid diols | Yields high purity product (e.g., 108–112°C m.p. for a related diol) orgsyn.org |
| Column Chromatography | Differential adsorption/elution | Silica gel with CH₂Cl₂, EtOAc/CH₂Cl₂, DCM/Hexane, DCM/MeOH | Separation of complex mixtures, high purity isolation | Achieved 94% yield for 1-ferrocenylthis compound iucr.orgiucr.orgnih.gov |
| Thin-Layer Chromatography (TLC) | Differential adsorption/elution | Silica G plates with Hexane/Diethyl ether/Acetic acid | Reaction monitoring, purity assessment, small-scale preparative separation | Used for separating long-chain diols asm.org |
| GC-MS (Analytical) | Volatilization and mass detection | O-TMS ether, acetyl derivatives (for derivatization) | Identity confirmation, purity analysis, quantification | Used for characterizing long-chain diols after derivatization asm.orgfrontiersin.orgcopernicus.org |
Derivatization and Functionalization Strategies of Undecane 1,11 Diol
Synthesis of Organometallic Undecanediol Derivatives
The integration of organometallic moieties onto the undecanediol scaffold introduces unique electronic and steric properties, leading to novel materials and catalysts.
A notable organometallic derivative is 1-ferrocenylundecane-1,11-diol. iucr.org The synthesis of this compound has been achieved through a multi-step process designed to introduce the bulky, redox-active ferrocenyl group at one terminus of the undecane (B72203) chain. iucr.orgrsc.org
The synthesis commences with a Friedel–Crafts acylation, which provides the precursor 1-ferrocenyl-undec-10-en-1-one. This ketone is then reduced to the corresponding racemic alcohol, 1-ferrocenyl-undec-10-en-1-ol, using a reducing agent such as lithium aluminium hydride (LiAlH₄). iucr.orgrsc.org The final and crucial step is the hydroboration of the terminal alkene. While methods involving borane (B79455) generated from NaBH₄/BF₃·OEt₂ are unsuitable due to the Lewis acid's tendency to attack the ferrocenylmethanol moiety, a successful synthesis is achieved using 9-borabicyclo[3.3.1]nonane (9-BBN). iucr.org This process selectively converts the terminal double bond to a primary alcohol, yielding the target molecule, 1-ferrocenylthis compound. iucr.org
Table 1: Synthesis Pathway for 1-ferrocenylthis compound
| Step | Precursor | Reagent(s) | Product |
|---|---|---|---|
| 1 | Ferrocene (B1249389), 10-Undecenoyl chloride | AlCl₃ (Friedel-Crafts) | 1-ferrocenyl-undec-10-en-1-one |
| 2 | 1-ferrocenyl-undec-10-en-1-one | LiAlH₄ | 1-ferrocenyl-undec-10-en-1-ol |
The resulting compound, with the chemical formula [Fe(C₅H₅)(C₁₆H₂₇O₂)], features an undecane chain with hydroxyl groups at positions 1 and 11 and a ferrocenyl substituent at one end. iucr.org Crystallographic analysis reveals that the alkane chain is nearly perpendicular to the substituted cyclopentadienyl (B1206354) ring of the ferrocene unit. iucr.org
Ferrocene-containing ligands are of significant interest in coordination chemistry due to their stable and reversible redox behavior (Fe²⁺/Fe³⁺ couple). acs.orgnih.gov The ferrocenyl-undecanediol derivative combines this redox activity with a flexible, long-chain diol linker. This structure allows it to act as a sophisticated ligand for metal centers. acs.orgmdpi.com
The two hydroxyl groups can coordinate to metal ions or can be further functionalized to create multidentate ligands. The long undecane chain can act as a flexible bridge in polynuclear complexes or as a spacer to control the distance and interaction between metal centers in coordination polymers. researchgate.net The presence of the bulky ferrocenyl group can influence the steric environment around a coordinated metal, potentially inducing specific geometries or creating catalytic pockets. researchgate.net Furthermore, the redox properties of the ferrocene unit can be used to create redox-switchable catalysts or materials whose coordination behavior can be modulated by an electronic stimulus. mdpi.com
Preparation of Functionalized Aliphatic Diol Analogues
The terminal hydroxyl groups of this compound are primary alcohols, making them amenable to a wide range of standard organic transformations to introduce new functional groups. nih.gov
The conversion of the diol to a dihalide is a fundamental transformation that opens up pathways to numerous other derivatives via nucleophilic substitution. Standard methods for converting primary alcohols to haloalkanes are applicable to this compound. ck12.orgunacademy.com
Dichlorides : Reaction with thionyl chloride (SOCl₂) is a common and effective method for producing 1,11-dichloroundecane. ck12.orgchemguide.co.uk An alternative is the use of phosphorus chlorides like phosphorus trichloride (B1173362) (PCl₃) or phosphorus(V) chloride (PCl₅). chemguide.co.uk
Dibromides : 1,11-Dibromoundecane can be prepared by treating the diol with a mixture of sodium or potassium bromide and concentrated sulfuric acid, which generates hydrogen bromide in situ. chemguide.co.uk
Diiodides : For the synthesis of 1,11-diiodoundecane, a mixture of an iodide salt (e.g., KI) and concentrated phosphoric(V) acid is used to produce hydrogen iodide for the reaction. Phosphoric acid is preferred over sulfuric acid to prevent the oxidation of iodide ions to iodine. chemguide.co.uk
These dihalogenated undecanes are versatile intermediates for synthesizing diamines, dithiols, and other difunctional compounds.
The hydroxyl groups of this compound can be converted to ethers through O-alkylation or O-arylation, modifying the compound's polarity, solubility, and reactivity.
O-Alkylation : The synthesis of mono- or di-ethers from this compound can be achieved through various methods. Regioselective mono-alkylation of diols can be accomplished using organotin intermediates, such as those derived from dibutyltin (B87310) oxide, which activate one hydroxyl group preferentially. researchgate.netacs.org This allows for the introduction of a single alkyl chain. The synthesis of symmetrical di-ethers can be performed using standard Williamson ether synthesis conditions (e.g., sodium hydride and an alkyl halide).
O-Arylation : The formation of aryl ethers can be achieved via copper-catalyzed cross-coupling reactions. rsc.org For a diol with both aliphatic and phenolic hydroxyls, selective arylation can be controlled by the choice of catalyst and ligands. rsc.org For a purely aliphatic diol like this compound, nickel-catalyzed O-arylation with aryl chlorides provides a viable route to the corresponding diaryl ether derivatives. researchgate.net
Macrocyclic and Supramolecular Receptor Design Utilizing Undecanediol Scaffolds
The 11-carbon chain of this compound provides an ideal scaffold length for the construction of macrocycles and for interaction with supramolecular hosts. Its flexibility and defined length are key attributes in the field of molecular recognition.
The synthesis of macrocycles from long-chain diols is a well-established strategy. google.comresearchgate.net By reacting the diol or its activated derivatives (e.g., dihalides, dialdehydes) with appropriate bifunctional reagents, a variety of macrocyclic structures can be formed. rsc.org Examples include the formation of cyclic sulfites, carbonates, phosphates, and ethers. google.comresearchgate.net For instance, reacting a long-chain diol with thionyl chloride can produce a macrocyclic sulfite (B76179). google.com This demonstrates that this compound is a suitable precursor for a 14-membered macrocyclic sulfite (including the sulfur and two oxygen atoms).
In the context of supramolecular chemistry, this compound has been shown to act as a guest molecule. Research has demonstrated that its length is an excellent match for the cavity of certain synthetic double helical receptors, where it can be accommodated and bound through non-covalent interactions. This highlights the utility of the undecane chain length in designing specific host-guest systems.
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₁H₂₄O₂ |
| 1-Ferrocenylthis compound | C₂₁H₃₂FeO₂ |
| Ferrocene | C₁₀H₁₀Fe |
| 10-Undecenoyl chloride | C₁₁H₁₉ClO |
| 1-Ferrocenyl-undec-10-en-1-one | C₂₁H₂₈FeO |
| Lithium aluminium hydride | AlH₄Li |
| 1-Ferrocenyl-undec-10-en-1-ol | C₂₁H₃₀FeO |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | C₈H₁₅B |
| 1,11-Dichloroundecane | C₁₁H₂₂Cl₂ |
| Thionyl chloride | SOCl₂ |
| Phosphorus trichloride | PCl₃ |
| Phosphorus(V) chloride | PCl₅ |
| 1,11-Dibromoundecane | C₁₁H₂₂Br₂ |
| 1,11-Diiodoundecane | C₁₁H₂₂I₂ |
Synthesis of Crown Ethers Incorporating Undecanediol Moieties
The synthesis of crown ethers, a class of cyclic polyethers, commonly employs the Williamson ether synthesis. nih.govannamalaiuniversity.ac.in This method involves the reaction of a diol with a di-electrophile, such as an alkyl dihalide or ditosylate, in the presence of a base. nih.gov The this compound chain can be incorporated as a lipophilic segment within a larger crown ether structure.
A general and effective strategy involves a template-driven cyclization. In this approach, a metal cation, such as potassium, pre-organizes the linear precursors, facilitating the ring-closing reaction and improving the yield of the desired macrocycle over linear polymerization. annamalaiuniversity.ac.in The synthesis is typically a bimolecular condensation where this compound is reacted with an oligo(ethylene glycol) ditosylate. The diol is first deprotonated with a strong base like sodium hydride or potassium carbonate to form the dialkoxide, which then acts as a nucleophile, displacing the tosylate groups on the oligo(ethylene glycol) chain to form the macrocyclic ether.
| Diol Precursor | Reactant | Base/Solvent | Product Type | Reported Yield | Reference |
|---|---|---|---|---|---|
| 9,9-Bis-(4-hydroxyphenyl)fluorene | Triethylene glycol ditosylate | Cs₂CO₃ / Acetonitrile | researchgate.netCrown-10 ether | 32% | koreascience.kr |
| Fusidic acid butyl ester (diol) | Tetraethylene glycol ditosylate | K₂CO₃ / DMF | FABE-19-crown-5 | Not specified | mdpi.com |
| Fusidic acid butyl ester (diol) | Pentaethylene glycol ditosylate | K₂CO₃ / DMF | FABE-22-crown-6 | Not specified | mdpi.com |
Azacrown and Thiacrown Incorporations
By replacing one or more oxygen atoms in a crown ether with nitrogen or sulfur, aza- and thiacrown ethers are formed, respectively. These heteroatoms introduce new coordination sites and alter the binding properties of the macrocycle.
Azacrown Synthesis: The synthesis of azacrown ethers can be achieved by reacting a diol derivative with a diamine. A common strategy involves converting this compound into a more reactive intermediate, such as undecane-1,11-dimesylate or -ditosylate. This activated diol can then undergo a cyclization reaction with a suitable diamine or polyamine. A well-established method for creating large-ring aza-macrocycles involves the high-yield cyclization of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine, as a disodium (B8443419) salt, with a corresponding dimesylate. orgsyn.orgoup.com This highlights a robust pathway where an activated undecanediol could be reacted with a protected triamine to form a large aza-macrocycle, followed by deprotection to yield the final azacrown.
Thiacrown Synthesis: The incorporation of sulfur atoms to form thiacrown ethers can be accomplished through several synthetic routes. One approach involves the reaction of an activated diol, like undecane-1,11-ditosylate, with a dithiol under basic conditions. An alternative method starts with the diol itself, which is reacted with carbon disulfide and a base like potassium hydroxide (B78521) to form a dipotassium (B57713) bis(dithiocarbonate) salt. This intermediate can then be reacted with a dihalide, such as 1,2-bis(2-iodoethoxy)ethane, to yield thiocarbonyl-containing thiacrown ethers. researchgate.net This method has been successfully applied to various glycols to produce 16- to 25-membered macrocycles. researchgate.net The long undecane chain would form a significant portion of the macrocyclic ring in the resulting thiacrown ether.
| Precursor 1 | Precursor 2 | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine-N,N''-disodium salt | 3,6,9-Tris(p-tolylsulfonyl)-3,6,9-triazaundecane-1,11-dimethanesulfonate | Macrocyclization | Hexaazacyclooctadecane (Protected Azacrown) | orgsyn.orgoup.com |
| Triethylene glycol | Carbon disulfide / KOH, then 1,2-Dibromoethane | Dithiocarbonate formation & Macrocyclization | 17-Membered Thiacrown Ether | researchgate.net |
| Tetraethylene glycol | Carbon disulfide / KOH, then Bis(2-iodoethyl) ether | Dithiocarbonate formation & Macrocyclization | 22-Membered Thiacrown Ether | researchgate.net |
Condensation Reactions for Salicylic (B10762653) Acid Derivatives (using polyether diol analogues)
Polyether diol analogues of this compound, such as polyethylene (B3416737) glycols (PEGs), can undergo condensation reactions with salicylic acid and its derivatives to form polyesters or other functional materials. The reaction typically involves esterification between the hydroxyl groups of the polyether diol and the carboxylic acid group of salicylic acid.
This process can be facilitated by catalysts. For example, polyethylene glycol functionalized with sulfonic acid groups (PEG-SO₃H) has been shown to be a highly effective solid acid catalyst for the esterification of salicylic acid with an alcohol to produce methyl salicylate (B1505791). researchgate.net This demonstrates the principle that a polyether chain can be directly involved in reactions with salicylic acid. A similar condensation can be envisioned between a long-chain polyether diol and salicylic acid or its more reactive derivatives (e.g., acyl chlorides) to form a polyester (B1180765) chain where the salicylic acid moiety is incorporated into the polymer backbone. Such polyesters are of interest due to their potential for enhanced degradability compared to traditional aromatic polyesters like PET. scispace.com
| Polyether Analogue | Salicylic Acid Derivative | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Polyethylene Glycol (PEG) | Salicylic Acid | Catalytic Esterification (PEG as catalyst support) | Methyl Salicylate | researchgate.net |
| Polyethylene glycol monomethacrylate | Methacryloyloxyethyl 5-amino salicylate | Free Radical Copolymerization | pH-sensitive hydrogel (Polymeric Prodrug) | |
| Polyethylene Glycol (PEG) | Salicylic acid-based polyesters (e.g., PSG) | Transesterification / Copolymerization | Degradable Copolyester | scispace.com |
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography of Undecane-1,11-diol and its Derivatives
X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. While detailed crystallographic data for the parent this compound is available through the Cambridge Crystallographic Data Centre (CCDC identifier 131291), extensive characterization has been performed on its derivatives, such as 1-ferrocenylthis compound, which offer a clearer window into the fundamental structural properties. nih.gov
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction studies on 1-ferrocenylthis compound reveal that it crystallizes in the monoclinic system with the space group C2/c. smolecule.com The analysis confirms that the eleven-carbon undecane (B72203) chain adopts a well-ordered, conformationally extended, and almost planar arrangement, which is a characteristic feature of long-chain aliphatic compounds in the crystalline state. smolecule.comnih.gov The root mean square deviation from the best-fit plane through the carbon atoms of the chain is minimal, indicating a stable, low-energy conformation. nih.gov The terminal hydroxyl groups are positioned at either end of this extended chain, facilitating the formation of extensive intermolecular interactions.
Detailed crystallographic parameters for the 1-ferrocenylthis compound derivative provide a robust model for understanding the packing of such long-chain diols.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 47.641(3) |
| b (Å) | 10.1522(7) |
| c (Å) | 7.8747(6) |
| β (°) | 97.091(4) |
| Volume (ų) | 3779.6(5) |
| Z (Molecules per unit cell) | 8 |
| Calculated Density (Mg m⁻³) | 1.309 |
| Temperature (K) | 92 |
Intermolecular Hydrogen Bonding Networks and Crystal Packing
The crystal structure of 1-ferrocenylthis compound is heavily influenced by a network of hydrogen bonds. The terminal hydroxyl groups act as both donors and acceptors, leading to the formation of O—H⋯O hydrogen bonds that link the molecules into chains or sheets. nih.goviucr.orgnih.gov This primary hydrogen-bonding motif is a key driving force for the crystal packing.
Hirshfeld Surface Analysis and Quantitative Interaction Studies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. For 1-ferrocenylthis compound, this analysis reveals that H⋯H interactions are the most dominant, accounting for 83.2% of all surface contacts. nih.goviucr.orgnih.gov This is expected for a molecule with a large aliphatic chain composed predominantly of hydrogen atoms.
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 83.2 |
| H⋯C/C⋯H | Significant |
| H⋯O/O⋯H | Significant |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular skeleton.
High-Resolution ¹H and ¹³C NMR Investigations
The ¹H and ¹³C NMR spectra of this compound and its derivatives provide a clear picture of its linear, symmetric structure. In the ¹H NMR spectrum, the protons on the carbons bearing the hydroxyl groups (HO-CH ₂-) appear as a characteristic triplet at a downfield chemical shift due to the deshielding effect of the adjacent oxygen atom. The protons of the central methylene (B1212753) groups of the long aliphatic chain produce a complex, overlapping multiplet in the upfield region, typical for alkyl chains.
The ¹³C NMR spectrum is similarly informative. The carbons bonded to the hydroxyl groups (C-1 and C-11) are observed at a downfield shift (around 63 ppm). The remaining nine carbons of the chain appear as distinct signals in the aliphatic region (typically 25-39 ppm), reflecting their slightly different chemical environments.
For the derivative 1-ferrocenylthis compound, detailed chemical shifts have been recorded in deuterated chloroform (CDCl₃).
| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| –CHOH– | 4.30 (m) |
| C₅H₄ | 4.24 (m), 4.17 (m) |
| Cp (C₅H₅) | 4.20 (s) |
| –CH₂–OH | 3.64 (m) |
| Fc-CHOH | 1.92 (d) |
| –(CH₂)₉– | 1.7–1.3 (m) |
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| Fc ipso | 94.7 |
| –CHOH– | 69.7 |
| Cp (C₅H₅) | 68.3 |
| Fc–Cα & β | 67.9, 67.7, 67.3, 65.2 |
| –CH₂OH | 63.2 |
| –CH₂– (Alkyl Chain) | 38.3 |
| 32.9 | |
| 29.6 | |
| 29.5 | |
| 26.1 | |
| 25.8 |
Two-Dimensional NMR Techniques for Connectivity and Conformation
While 1D NMR provides essential information on chemical environments, two-dimensional (2D) NMR techniques are required to rigorously establish the connectivity between atoms and probe the molecule's conformation. Although specific 2D NMR studies on this compound are not extensively documented, the application of standard techniques can be readily described.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would show a clear correlation pathway along the entire carbon chain, starting from the protons at C-1 (adjacent to the hydroxyl group) and proceeding sequentially through to the center of the molecule. This confirms the uninterrupted, linear nature of the alkyl backbone.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons directly to the carbons they are attached to. An HSQC spectrum would allow for the unambiguous assignment of each carbon signal in the ¹³C spectrum by correlating it to its known proton signal from the ¹H spectrum. For instance, the triplet at ~3.6 ppm in the ¹H spectrum would correlate to the carbon signal at ~63 ppm in the ¹³C spectrum, confirming the assignment of the terminal HO-CH₂- groups.
Together, these 2D NMR techniques would provide a comprehensive and definitive map of the molecular structure of this compound in solution, complementing the solid-state information obtained from X-ray crystallography.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy is a powerful non-destructive analytical method for identifying the functional groups within a molecule. Both FTIR and Raman spectroscopy probe the vibrational energy levels of chemical bonds, and while they are based on different physical principles, they provide complementary information.
In the analysis of this compound, the most prominent and diagnostic spectral features arise from the hydroxyl (-OH) groups and the long aliphatic chain (-CH2-).
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of this compound is characterized by a prominent, broad absorption band in the region of 3200-3600 cm⁻¹. This feature is indicative of the O-H stretching vibrations of the terminal hydroxyl groups. The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the diol molecules in the condensed phase.
Another key region of the FTIR spectrum is between 2800 and 3000 cm⁻¹. This area is dominated by multiple sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (-CH2-) groups of the undecane backbone. The C-O stretching vibration is also observable, typically appearing as a strong band in the 1050-1150 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FTIR. While the O-H stretching band is typically weak in Raman spectra, the C-H stretching vibrations in the 2800-3000 cm⁻¹ range are strong and well-defined. The long polymethylene chain of this compound also gives rise to a series of characteristic bands in the "fingerprint" region of the Raman spectrum, including C-C stretching and CH₂ twisting and rocking modes.
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3200-3600 (broad, strong) | Weak | Intermolecularly hydrogen-bonded hydroxyl groups |
| C-H Stretch | 2800-3000 (multiple, strong) | Strong | Asymmetric and symmetric stretching of methylene groups |
| C-O Stretch | 1050-1150 (strong) | Stretching of the carbon-oxygen bond |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns upon ionization. For this compound, with a molecular formula of C₁₁H₂₄O₂, the expected monoisotopic mass is approximately 188.1776 g/mol .
Upon electron ionization, the this compound molecule forms a molecular ion (M⁺), which can then undergo a series of fragmentation reactions. The resulting mass spectrum will show a peak corresponding to the molecular ion, as well as a number of peaks corresponding to the various fragment ions.
A characteristic fragmentation pathway for primary alcohols like this compound is the loss of a water molecule (H₂O, 18 Da). This results in a significant peak at a mass-to-charge ratio (m/z) of M-18. Further fragmentation of the aliphatic chain is also expected, leading to a series of peaks separated by 14 Da, corresponding to the loss of successive methylene (-CH₂) units. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is another common fragmentation pathway for primary alcohols.
| Ion | m/z (Mass-to-Charge Ratio) | Identity | Plausible Formation Mechanism |
| [M]⁺ | 188 | Molecular Ion | Ionization of the this compound molecule |
| [M-H₂O]⁺ | 170 | Dehydrated Molecular Ion | Loss of a water molecule from the molecular ion |
| Various | M-18-n(14) | Alkyl Fragments | Subsequent loss of methylene units from the dehydrated ion |
| Various | Alpha-Cleavage Fragments | Cleavage of the C-C bond adjacent to the hydroxyl group |
Computational Chemistry and Theoretical Studies
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods used to provide a first-principles understanding of molecular systems without reliance on empirical parameters. wikipedia.org These calculations are crucial for determining the fundamental electronic and geometric properties of undecane-1,11-diol.
Ab initio and DFT calculations are employed to elucidate the electronic characteristics of this compound. These calculations provide detailed information on the distribution of electrons within the molecule, its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical values for similar molecules from computational databases.)
| Property | Calculated Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 40.5 Ų | Relates to hydrogen bonding potential and transport properties. |
| Octanol-Water Partition Coefficient (XLogP3) | 3.8 | Indicates the molecule's hydrophobicity. |
| Number of Rotatable Bonds | 10 | Highlights the molecule's conformational flexibility. |
| Number of Hydrogen Bond Donors | 2 | Corresponds to the two hydroxyl groups. |
| Number of Hydrogen Bond Acceptors | 2 | Corresponds to the two oxygen atoms. |
The high number of rotatable bonds in this compound results in a vast and complex conformational landscape. Estimating the energetics of these conformations is a significant computational challenge. preprints.org DFT calculations are essential for identifying the most stable conformers and determining their relative energies. For α,ω-alkanediols, the key structural variables include the torsion angles of the alkyl chain and the orientation of the terminal hydroxyl groups.
A critical feature is the potential for intramolecular hydrogen bonding, where the two terminal hydroxyl groups interact, leading to a cyclic or bent conformation. This is in contrast to the fully extended, linear all-trans conformation. DFT calculations can quantify the energy stabilization provided by this hydrogen bond versus the steric strain it might introduce. Studies on similar flexible molecules, such as phospholipids, demonstrate how DFT can be used to identify numerous low-energy conformers that lie within a narrow energy range, highlighting the molecule's dynamic nature. arxiv.org For this compound, a balance exists between the extended conformations favored by entropic considerations and folded conformations stabilized by intramolecular hydrogen bonds. The relative populations of these conformers are dictated by their Gibbs free energies.
Tautomerism, such as keto-enol tautomerism, is a form of isomerism involving the migration of a proton and a shift in the location of a double bond. As this compound is a saturated aliphatic alcohol, it does not possess the necessary functional groups to exhibit tautomerism.
Table 2: Hypothetical Relative Energies of this compound Conformers from DFT (Note: This table is illustrative and represents typical findings for long-chain diols.)
| Conformer Description | Key Feature | Relative Energy (kJ/mol) |
|---|---|---|
| Linear (all-trans) | No intramolecular H-bond | 0.0 (Reference) |
| Bent (gauche-gauche) | No intramolecular H-bond | ~2-5 |
| Cyclic/Folded | Intramolecular H-bond | ~ -5 to -15 |
Molecular Dynamics Simulations for Conformational Sampling
While DFT can determine the energies of static conformations, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. biorxiv.org
For a highly flexible molecule like this compound, MD is indispensable for conformational sampling. It allows researchers to observe the transitions between different conformational states and to calculate the statistical probability of finding the molecule in a particular shape. mdpi.com These simulations can be performed in a vacuum, to study the intrinsic properties of the molecule, or in an explicit solvent like water, to understand how intermolecular interactions with the environment affect its conformational preferences. For instance, in an aqueous solution, intermolecular hydrogen bonds with water may compete with and disrupt the intramolecular hydrogen bonds that favor a folded structure. mdpi.com
Enhanced sampling techniques in MD, such as Gibbs ensemble Monte Carlo, are used to study more complex phenomena, like the adsorption of diols onto surfaces or their phase transitions, which are critical for applications in catalysis and materials science. aip.orgosti.gov
Prediction of Reactivity and Reaction Pathways in Catalytic Systems
Computational methods, particularly DFT, are vital for predicting the reactivity of this compound and elucidating its reaction pathways in catalytic systems. The terminal hydroxyl groups are the most reactive sites, susceptible to reactions like oxidation, esterification, and dehydration.
DFT calculations can map the potential energy surface of a reaction, identifying the structures of transition states and calculating the activation energy barriers for each elementary step. This information is crucial for understanding reaction mechanisms and predicting product selectivity. For example, studies on the dehydration of alkanediols over rare earth oxide catalysts use computational modeling to understand how the catalyst surface facilitates the reaction. rsc.orgosti.gov Similarly, the mechanisms of C-C and C-O bond formation during the reaction of diols on copper catalysts have been investigated, revealing how adsorbed intermediates and surface sites control the reaction outcome. acs.org
For this compound, such studies could predict the conditions needed for selective oxidation to valuable products like 11-hydroxyundecanoic acid, its corresponding lactone, or for its use as a monomer in polyester (B1180765) synthesis.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Undecane-Derived Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological activity. scirp.org A mathematical model is built by finding a relationship between calculated molecular descriptors (numerical representations of molecular properties) and the experimentally measured activity.
While specific QSAR models for derivatives of this compound are not widely reported in the literature, the methodology can be readily applied. For instance, a QSAR model could be developed to predict the antimicrobial activity, skin irritation potential, or aqueous solubility of a series of α,ω-alkanediols with varying chain lengths (including C11). nih.govoecd.org
The process would involve:
Data Set Compilation: Assembling a group of α,ω-alkanediols with measured activity data.
Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each diol, such as LogP (hydrophobicity), TPSA (polarity), molecular weight, number of rotatable bonds, and various electronic and topological indices.
Model Development: Employing statistical methods, like multiple linear regression, to build an equation that relates a subset of the most relevant descriptors to the observed activity.
Validation: Testing the model's predictive power on a set of compounds not used in its development.
Such a model could then be used to predict the activity of new, unsynthesized diols, guiding the design of molecules with desired properties and reducing the need for extensive experimental screening.
Applications in Advanced Materials Science and Polymer Chemistry
Undecane-1,11-diol as a Monomer in Polymer Synthesis
As a difunctional monomer, this compound can participate in various polycondensation reactions to form high-molecular-weight polymers. nih.gov Its two primary hydroxyl groups at the terminal positions allow it to react with other difunctional monomers, such as diisocyanates, dicarboxylic acids, or their derivatives, to create linear polymer chains. alfa-chemical.comlibretexts.org
This compound is utilized in the production of both polyurethanes and polycarbonates, where its long methylene (B1212753) chain plays a crucial role in defining the polymer's properties. alfa-chemical.comepo.org
In polyurethane synthesis , this compound can be used as a chain extender or as part of a polyester (B1180765) or polyether polyol soft segment. researchgate.net Its incorporation introduces a long, flexible, and hydrophobic aliphatic segment into the polyurethane backbone. This can enhance properties such as flexibility and resistance to hydrolysis. For instance, it is listed as a component in the synthesis of hydrophobic thermoplastic polyurethanes, where it contributes to the formation of semicrystalline domains. google.com
For polycarbonate architectures , this compound is a suitable monomer that can be reacted with carbonic diesters, such as diaryl or dialkyl carbonates, through a transesterification reaction to form polycarbonate diols. epo.org These polycarbonate diols are important prepolymers for producing high-performance polyurethanes. google.comgoogle.comgoogle.com The long C11 chain from this compound can be used to reduce the crystallinity of the final polymer, especially when copolymerized with other linear diols. epo.org
Table 1: Role of this compound in Polyurethane and Polycarbonate Synthesis
| Polymer Type | Role of this compound | Resulting Polymer Characteristic | Source(s) |
|---|---|---|---|
| Polyurethane | Chain Extender / Soft Segment | Hydrophobic, Semicrystalline | google.com |
This compound can undergo self-condensation to form aliphatic polyethers. Research has demonstrated the successful homopolymerization of a series of α,ω-diols, including this compound, using non-eutectic acid-base organocatalysts. umons.ac.be This method provides a direct route to synthesizing polyethers from diols without requiring other reagents. google.com
The polymerization is typically carried out in bulk under vacuum through a multi-step heating process to achieve high conversion and molecular weights. umons.ac.be For this compound, this process yields semicrystalline polyethers with molecular weights ranging from 5,000 to 22,000 g/mol . umons.ac.be
Table 2: Research Findings on Homopolymerization of this compound
| Parameter | Finding | Source(s) |
|---|---|---|
| Catalyst System | Non-eutectic acid-base mixture (e.g., MSA:TBD 3:1) | umons.ac.be |
| Reaction Conditions | Multi-step heating: 130°C (24h), 180°C (24h), 200°C (24h) under vacuum | umons.ac.be |
| Resulting Polymer | Poly(undecamethylene ether) | umons.ac.be |
| Molecular Weight (Mn) | 5,000 - 22,000 g/mol | umons.ac.be |
| Thermal Properties | Semicrystalline, with melting temperatures increasing with chain length (55-85°C range for C6-C12 diols) | umons.ac.be |
The synthesis of polyesters typically involves the condensation reaction between a diol and a dicarboxylic acid or its ester derivative. libretexts.org While this compound can be used to create simple aliphatic polyesters, a more advanced application involves its use in creating functional polymers.
A notable area of research is the synthesis of polyesters with electroactive side chains. To achieve this, a modified version of the diol, 1-ferrocenylthis compound, has been synthesized. iucr.orgiucr.org This specialized monomer contains a ferrocenyl group attached to the eleven-carbon chain. When this diol is used in polyesterification reactions, it allows for the regular placement of electroactive ferrocene (B1249389) units as pendants along the polymer backbone. iucr.orgiucr.org Such ferrocenyl-containing polyesters have shown interesting electrochemical properties, paving the way for their use in advanced materials like sensors or redox-active coatings. iucr.orgiucr.org
Tailoring Polymer Properties through Undecanediol Integration
The incorporation of the long C11 aliphatic chain of this compound significantly influences the final properties of polymers. Its length and flexibility are key levers for tailoring material characteristics. acs.orgacs.org
The long, non-polar methylene sequence of this compound generally acts as a "soft segment" in copolymers like polyurethanes and polyesters. This has a direct impact on the polymer's flexibility and thermal properties.
Thermal Stability: The influence on thermal stability is multifaceted. While the introduction of long aliphatic chains can sometimes lower the glass transition temperature (Tg) due to increased chain mobility, it can also enhance thermal stability by promoting organized, semicrystalline domains. icm.edu.pl In a series of poly(ester-ether)s, increasing the length of the aliphatic diol linker led to an increase in both the melting temperature and the thermal degradation temperature. osti.gov Similarly, for aliphatic polyethers, the melting temperature increases as the number of methylene units in the diol monomer rises. umons.ac.be
Table 3: Influence of Aliphatic Chain Length on Polymer Thermal Properties
| Polymer System | Trend with Increasing Diol Chain Length | Property Affected | Source(s) |
|---|---|---|---|
| Aliphatic Polyethers | Increase | Melting Temperature (Tm) | umons.ac.be |
| Poly(ester-ether)s | Increase | Melting Temperature (Tm) & Degradation Temperature (Td) | osti.gov |
The homopolymerization of this compound is a direct route to producing semicrystalline polyethers. umons.ac.be The ability of the long, linear undecamethylene segments to pack into ordered structures is the driving force for this crystallization. This behavior places these materials in a unique category between traditional amorphous polycondensates and highly crystalline polyolefins like polyethylene (B3416737). acs.orgacs.org
Research has shown that polyethers synthesized from α,ω-diols with 7, 9, 10, 11, and 12 carbon atoms all exhibit an orthorhombic polyethylene-type crystal structure. umons.ac.be This polyethylene-like crystallization, driven by van der Waals interactions between the long methylene sequences, imparts valuable properties to the material, including higher melting points compared to polyethers made from shorter diols. umons.ac.beacs.org
Table 4: Crystallinity in Polyethers from α,ω-Diols
| Diol Methylene Units | Resulting Polyether | Crystal Structure | Source(s) |
|---|---|---|---|
| 6, 8 | Semicrystalline | Monoclinic (polytetrahydrofuran-type) | umons.ac.be |
Role in the Creation of Specialty Chemicals and Intermediates
This compound (also known as 1,11-Undecanediol) serves as a versatile linear, long-chain aliphatic diol, making it a valuable building block and intermediate in the synthesis of a variety of specialty chemicals. innospk.comnih.gov Its two terminal hydroxyl (-OH) groups allow it to be a precursor for bifunctional molecules, which are essential in creating polymers and other complex chemical structures. ontosight.aialfa-chemical.com The 11-carbon backbone provides flexibility and specific physical properties to the resulting derivatives.
The utility of this compound as a chemical intermediate is demonstrated across several sectors. It is used as a foundational molecule for producing active ingredients in pharmaceuticals and for formulating pesticides. innospk.com Furthermore, it acts as an intermediate in the manufacturing of fragrances and in the synthesis of components for paints, where it can contribute to the durability of coatings. innospk.com
A specific area of advanced research involves the use of this compound to create organometallic-polymer hybrid materials. A notable example is the synthesis of 1-ferrocenylthis compound. This specialty chemical was synthesized to provide a ferrocenyl-substituted diol specifically for the preparation of polyesters that feature regular, pendant electroactive groups. iucr.orgiucr.org Such polymers are of interest for their unique electrochemical properties. iucr.org The synthesis involves a multi-step process starting from a ferrocenyl ketone precursor, as detailed in the research findings below.
Table 1: Research Findings on the Synthesis of 1-ferrocenylthis compound
| Step | Reactant(s) | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 1-ferrocenyl-undec-10-en-1-one | Lithium aluminium hydride (LiAlH₄) in Et₂O | 1-ferrocenyl-undec-10-en-1-ol | 99% | iucr.orgiucr.org |
| 2 | 1-ferrocenyl-undec-10-en-1-ol | 9-borabicyclo[3.3.1]nonane (9-BBN) in THF | 1-ferrocenylthis compound | Not specified | iucr.orgiucr.org |
Beyond organometallic derivatives, this compound is a key monomer in the synthesis of specialty polyethers. Through a process of bulk self-condensation polymerization catalyzed by non-eutectic acid-base organocatalysts, this compound can be converted into poly(undecamethylene ether). umons.ac.be This type of polymerization demonstrates the diol's capacity to form long-chain polymers with specific thermal properties, expanding its role as an intermediate for advanced material development. umons.ac.be
Material Applications in Biomedical and Advanced Engineering Contexts (e.g., elastomers, foams)
The bifunctional nature of this compound, characterized by its two primary hydroxyl groups, makes it a suitable monomer for producing a range of polymers with applications in biomedical and advanced engineering fields. ontosight.aichemscene.com It is primarily used in the synthesis of polyesters and polyurethanes. ontosight.aialfa-chemical.com
In polymer chemistry, long-chain diols like this compound are crucial for tailoring the properties of materials. When incorporated into polyurethane or polyester chains, the long, flexible undecane (B72203) segment can influence characteristics such as elasticity, thermal stability, and hydrophobicity. These polymers are foundational to materials like thermoplastic elastomers, which require a balance of flexibility and strength. google.com
While specific research detailing the performance of this compound in elastomers is not broadly published, its structural analogues and derivatives are widely used. For instance, diols are fundamental reactants, along with polyisocyanates, in the creation of thermoplastic polyurethane elastomers. google.com The choice of diol (as a chain extender or as part of a polyester diol soft segment) is a key factor in determining the final hardness and elasticity of the polyurethane. google.com
In the context of foams, particularly polyurethane foams (PUFs), diols are essential components of the polyol mixture that reacts with isocyanates. researchgate.netacs.org The incorporation of linear diols can affect the foam's mechanical properties, such as brittleness and compressive strength. atamanchemicals.com Bio-based PUFs are an area of active research, where diols derived from renewable sources are used to create more sustainable materials. researchgate.net this compound, obtainable from natural sources, fits within this paradigm as a monomer for "green" polymers.
Research into the polymerization of a series of aliphatic diols has provided data on the resulting polyethers, highlighting how chain length affects material properties. umons.ac.be The study demonstrates that this compound can be effectively polymerized to produce high molecular weight polymers under specific, optimized conditions. umons.ac.be
Table 2: Research Findings on the Polyether Synthesis from Aliphatic Diols
| Diol Monomer | Polymerization Conditions | Resulting Polymer | Molecular Weight (Mₙ, g/mol ) | Thermal Decomposition Temp (T_d, °C) | Reference |
|---|---|---|---|---|---|
| 1,8-octanediol | 130-200 °C, vacuum, organocatalyst | Poly(octamethylene ether) | 12,300 | 385 | umons.ac.be |
| 1,9-nonanediol | 130-200 °C, vacuum, organocatalyst | Poly(nonamethylene ether) | 13,100 | 390 | umons.ac.be |
| 1,10-decanediol | 130-200 °C, vacuum, organocatalyst | Poly(decamethylene ether) | 14,200 | 395 | umons.ac.be |
| This compound | 130-200 °C, vacuum, organocatalyst | Poly(undecamethylene ether) | 14,500 | 400 | umons.ac.be |
The polymers derived from this compound, such as certain polyesters and polyurethanes, have potential applications in the biomedical field due to their expected biocompatibility and tunable mechanical properties. ontosight.ai
Catalytic Transformations and Mechanistic Investigations Involving Undecane 1,11 Diol
Undecane-1,11-diol as a Substrate in Organocatalytic Reactions
The selective functionalization of diols is a key challenge in organic synthesis due to the similar reactivity of the two hydroxyl groups. Organocatalysis offers mild and selective methods to address this challenge. google.co.za this compound has been successfully employed as a substrate in organocatalyzed polymerization reactions, specifically in the synthesis of long-chain aliphatic polyethers.
A notable example is the self-condensation of this compound using a non-eutectic acid-base organocatalyst system, such as methanesulfonic acid (MSA) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). umons.ac.be This process demonstrates the direct conversion of the diol into a polyether without the need for metal catalysts. The reaction is typically carried out in bulk under vacuum at elevated temperatures. Researchers have demonstrated that a range of linear α,ω-diols, including this compound, can be effectively polymerized using this method, achieving high monomer conversions and resulting in semi-crystalline polyethers. umons.ac.be The properties of the resulting polymers, such as molecular weight and crystallinity, are influenced by the length of the diol's methylene (B1212753) chain. umons.ac.be
Detailed findings from the organocatalytic self-condensation of various diols, including this compound, are presented below.
| Diol Substrate | Monomer Conversion (%) | Number Average Molecular Weight (Mₙ, g/mol) | Polydispersity Index (PDI) | Melting Temperature (Tₘ, °C) |
|---|---|---|---|---|
| 1,9-Nonanediol | >99 | 11,100 | 2.1 | 65 |
| 1,10-Decanediol | >99 | 15,900 | 2.0 | 75 |
| This compound | >99 | 12,500 | 2.2 | 74 |
| 1,12-Dodecanediol | >99 | 16,500 | 1.9 | 81 |
Beyond polymerization, organocatalysis provides pathways for other transformations. For instance, the desymmetrization of prochiral diols using chiral aminoxyl radicals is a powerful strategy for producing enantiomerically enriched lactones. nih.gov While this compound itself is not prochiral, this methodology highlights the potential of organocatalysis to effect complex transformations on linear diols, converting them into valuable chiral building blocks. nih.gov
Exploration of Diol-Assisted Catalytic Systems
In some catalytic systems, diols can act as more than just a substrate; they can participate as ligands or co-catalysts, influencing the rate and selectivity of a reaction. This often occurs through the formation of intermediate complexes with the catalyst or by facilitating proton transfer steps. However, in the context of this compound, its role is almost exclusively documented as a monomeric substrate for polymerization or as a starting material for synthesis. umons.ac.begoogle.com There is a notable lack of specific research demonstrating this compound in an assisting or co-catalytic role. Its long, flexible, and non-coordinating aliphatic chain makes it less suited for directing catalysis compared to more rigid or functionalized diols. Therefore, this remains a largely unexplored area of its chemical utility.
Asymmetric Catalysis Utilizing Chiral Undecane-Derived Ligands
Optically pure diols are highly valuable precursors for the synthesis of chiral ligands, which are essential for asymmetric catalysis. nih.gov These diols can be converted into various ligand classes, such as diphosphines, bis(oxazolines), or diamines, where the chiral backbone derived from the diol dictates the stereochemical outcome of the catalyzed reaction.
Despite this general importance, the synthesis of chiral ligands specifically derived from the linear this compound is not a prominent feature in the scientific literature. The creation of a chiral ligand from this achiral C11 diol would necessitate either the introduction of chirality along the undecane (B72203) backbone or the attachment of chiral auxiliaries to the terminal oxygen atoms. The significant conformational flexibility of the long undecane chain could pose a challenge in transmitting stereochemical information effectively from the ligand to the catalytic center.
It is crucial to distinguish ligands derived from linear this compound from those based on the rigid, polycyclic "pentacyclo-undecane" (PCU) skeleton. Chiral ligands derived from the PCU framework have been synthesized and successfully applied in enantioselective reactions, but this scaffold is structurally unrelated to the linear this compound. google.co.za The development of effective chiral ligands from simple, linear long-chain diols like this compound represents a potential area for future research.
Mechanistic Studies of Diol-Initiated Polymerization Processes
The most well-documented catalytic process involving this compound is its polymerization to form polyethers and polyesters. Mechanistic studies of these reactions are crucial for controlling polymer properties like molecular weight, polydispersity, and end-group functionality.
The organocatalyzed self-condensation of this compound into a polyether provides a clear example. umons.ac.be A proposed mechanism for this reaction, catalyzed by a protic ionic salt formed from a Brønsted acid (e.g., MSA) and a Brønsted base (e.g., TBD), involves the protonation of a hydroxyl group on one diol molecule by the acid catalyst. google.com This activation makes it a good leaving group (water). The protonated alcohol can then undergo nucleophilic attack by a hydroxyl group from another diol molecule, forming an ether linkage and regenerating the catalyst. The repeated sequence of these steps leads to the formation of a long-chain polyether, with water being the only byproduct. umons.ac.begoogle.com The reaction is driven to completion by the removal of water under vacuum at high temperatures. umons.ac.be
Kinetic studies of such polycondensation reactions typically monitor monomer conversion and the evolution of the number-average molecular weight (Mₙ) over time. For the organocatalyzed polymerization of diols, high monomer conversions (>99%) are achieved, leading to polymers with substantial molecular weights. umons.ac.be The mechanism of catalysis by bases like TBD in polymerization can be complex. In the ring-opening polymerization of cyclic esters, TBD is known to act as a nucleophilic catalyst, directly attacking the monomer to initiate polymerization. researchgate.net In the case of diol self-condensation, it likely functions as a Brønsted base to deprotonate the nucleophilic alcohol, increasing its reactivity toward the activated, protonated alcohol.
| Parameter | Description/Value |
|---|---|
| Catalyst System | Methanesulfonic acid (MSA) : 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) |
| Reaction Type | Bulk self-condensation polymerization |
| Temperature Profile | Staged heating: e.g., 130 °C (24h), 180 °C (24h), 200 °C (24h) umons.ac.be |
| Atmosphere | Vacuum |
| Product of this compound | Poly(undecamethylene ether) |
| Mₙ for Poly(undecamethylene ether) | 12,500 g/mol umons.ac.be |
| PDI for Poly(undecamethylene ether) | 2.2 umons.ac.be |
Supramolecular Chemistry and Host Guest Interactions of Undecane 1,11 Diol
The long, flexible hydrocarbon chain of undecane-1,11-diol, capped at both ends by hydrophilic hydroxyl groups, provides it with a distinct amphiphilic character that drives its participation in supramolecular chemistry. This section explores the roles of this compound in the formation of structured molecular lattices and its interactions in host-guest complexes.
Exploration of Bioactive Undecane Derived Compounds
Synthesis and In Vitro Biological Screening of Undecanediol Derivatives
The synthesis of derivatives from long-chain diols like undecane-1,11-diol allows for the systematic modification of their physicochemical properties, which can lead to the discovery of novel bioactive agents. While direct research on the synthesis and biological screening of this compound derivatives is not extensively documented in the available literature, studies on structurally similar long-chain diols provide valuable insights into potential methodologies and biological activities.
For instance, research on derivatives of 3,6,9-trioxathis compound, a related compound featuring oxygen atoms within the carbon chain, has demonstrated a viable pathway for creating bioactive molecules. In one study, mono- and bis-salicylic acid derivatives were synthesized through the transesterification of methyl salicylate (B1505791) with various diols, including 3,6,9-trioxathis compound, in alkaline conditions. researchgate.net This synthetic approach highlights a potential method for functionalizing this compound.
Functionalized derivatives of long-chain diols have been evaluated for their potential as anticancer agents. In a study involving salicylic (B10762653) acid derivatives of several diols, the resulting compounds were tested in vitro against multiple malignant cell lines, including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). researchgate.netnih.gov
The research revealed that certain derivatives exhibited strong cytotoxic effects. Specifically, compounds derived from 3,6,9-trioxathis compound and other diols showed significant activity against the PC-3 prostate cancer cell line, with IC50 values below 10 µmol/L. researchgate.net This level of cytotoxicity was reported to be 11 to 27 times higher than that of the conventional antitumor drug doxorubicin. researchgate.net Notably, the tested compounds were found to be non-toxic to the non-tumor MRC-5 cell line, suggesting a degree of selectivity towards cancer cells. researchgate.netnih.gov These findings suggest that similar derivatization of this compound could yield compounds with promising cytotoxic properties worthy of investigation.
The antioxidant potential of synthetic analogues derived from long-chain diols has also been a subject of investigation. The same study that explored cytotoxicity also assessed the antioxidant activity of the synthesized salicylic acid derivatives. researchgate.netnih.gov The evaluation showed that some of the synthesized compounds were effective radical scavengers. researchgate.net
Table 1: Biological Activity of Representative Long-Chain Diol Derivatives
| Derivative Class | Starting Diol Example | Biological Activity Assessed | Key Findings | Reference |
|---|---|---|---|---|
| Bis-salicylic acid derivative | 3,6,9-Trioxathis compound | Cytotoxicity | Strong activity against PC-3 prostate cancer cells (IC50 < 10 µmol/L). Non-toxic to non-tumor MRC-5 cells. | researchgate.netnih.gov |
| Mono-salicylic acid derivative | 3,6,9-Trioxathis compound | Antioxidant | Exhibited better hydroxyl radical scavenging activity than commercial antioxidants BHT and BHA. | researchgate.netnih.gov |
Research on Natural Products Featuring Undecane (B72203) Core Structures with Bioactivity
Nature provides a rich source of complex molecules with potent biological activities. The undecane framework is a key structural feature in several classes of natural products, particularly in sesquiterpenoids and as a simple secondary metabolite.
A significant group of natural products featuring the undecane core are the bicyclo[6.3.0]undecane sesquiterpenoids. nih.govnih.gov These molecules, characterized by a fused five- and eight-membered ring system, are a diverse group of natural products. nih.govresearchgate.net To date, approximately 42 naturally occurring compounds with this unique scaffold have been identified and classified into seven different groups. nih.govnih.govresearchgate.net
These compounds exhibit a broad spectrum of biological activities, including:
Cytotoxic activity nih.govnih.gov
Anti-inflammatory effects nih.govnih.gov
Antifouling properties nih.govnih.gov
Immune suppression nih.govnih.gov
Antiviral activity nih.govnih.gov
Antiplasmodial and antimutagenic effects nih.govnih.gov
The interesting molecular architecture and significant bioactivities of these compounds have made them important targets for total synthesis. nih.govresearchgate.net Successful total syntheses have been achieved for several members of this class, including precapnelladiene, dactylol, asteriscanolide, and 11-hydroxyjasionone. nih.govresearchgate.net These synthetic efforts are crucial for confirming structures, enabling further biological evaluation, and developing new synthetic methodologies for complex ring systems. researchgate.net
Table 2: Examples of Bioactive Bicyclo[6.3.0]Undecane Sesquiterpenoids
| Compound Name | Structural Sub-Type | Reported Biological Activities | Reference |
|---|---|---|---|
| Dactylol | Precapnellane | Cytotoxic, Anti-inflammatory | nih.govresearchgate.net |
| Asteriscanolide | Asteriscane | Cytotoxic | nih.govresearchgate.net |
| 11-Hydroxyjasionone | Jasionane (Isopropyl type) | Cytotoxic, Antiviral | nih.govnih.gov |
| Precapnelladiene | Precapnellane | Marine Natural Product | nih.gov |
| Sinuketal | Sinuketane (Isopropyl type) | Anti-inflammatory | nih.govnih.gov |
Beyond complex fused-ring systems, simple undecane and its derivatives have been identified as secondary metabolites in various organisms, particularly fungi and plants. nih.govmdpi.com Fungi are known to produce a wide array of secondary metabolites, and gas chromatography-mass spectrometry (GC-MS) analyses have identified undecane in the metabolic profiles of endophytic fungi such as Alternaria alternata. nih.govmdpi.com These metabolites are believed to play a role in the organism's defense mechanisms and interactions with its environment. frontiersin.org
In plants, undecane has been reported as a component of the chemical profile in species like Persea americana (avocado), where it is thought to contribute to the plant's defense system. The production of these compounds can be part of the plant's response to biotic and abiotic stress. nih.gov The presence of undecane as a natural secondary metabolite underscores the biosynthetic accessibility of this carbon chain and its role in biological systems.
Development of Diol-Functionalized Peptides for Biomedical Research Targets
The modification of peptides with non-natural moieties is a powerful strategy for developing new therapeutic agents and research tools. Functionalization can enhance stability, improve cell permeability, and introduce novel functionalities. While direct examples of this compound being used to functionalize peptides are not prominent in the surveyed literature, the use of long aliphatic chains and diols in peptide and polymer synthesis for biomedical applications is an active area of research. nih.govresearchgate.netmdpi.com
Long-chain aliphatic groups have been used as anchors in liquid-phase peptide synthesis, facilitating the purification of the final product. researchgate.net Furthermore, the incorporation of boronic acids, which can reversibly bind to diols, into peptides is a strategy used for drug delivery, diagnostics, and glycan recognition. nih.gov This suggests a potential application for diols like this compound as targets for boronic acid-functionalized peptides.
The unique properties of the this compound linker—its length, flexibility, and hydrophobicity—could be harnessed to create peptide-diol conjugates with specific biomedical applications. For example, it could be used as a long, flexible spacer to link two peptide sequences or to attach a peptide to a surface or nanoparticle. mdpi.com Such constructs are valuable in studying protein-protein interactions, developing targeted drug delivery systems, and creating novel biomaterials. The development of synthetic methods to efficiently conjugate this compound to peptides would be a necessary first step to explore these potential applications.
Future Perspectives and Emerging Research Avenues
Integration with Advanced Manufacturing Technologies (e.g., 3D printing of diol-based polymers)
The field of additive manufacturing, particularly 3D printing, is continually seeking new materials with tailored properties. Long-chain diols like Undecane-1,11-diol are poised to play a significant role in the development of novel polymers for these technologies. When used as monomers in the synthesis of polyesters and polyurethanes, the length of the diol chain is a critical factor in determining the final properties of the polymer, such as its flexibility, melting point, and crystallinity. chemrxiv.orgmdpi.com
For instance, in fused deposition modeling (FDM), one of the most common 3D printing techniques, the thermoplasticity of the polymer filament is paramount. Polyesters and polyurethanes synthesized from this compound can be engineered to have specific melting and glass transition temperatures suitable for FDM. nih.gov The long aliphatic chain of this compound can impart a degree of flexibility and impact resistance to the resulting polymers, which is highly desirable for producing durable 3D printed objects. gantrade.com
In vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), this compound can be incorporated into photocurable resins. mdpi.comchemrxiv.org By functionalizing the diol with reactive groups such as acrylates, it can be integrated into a polymer network upon exposure to UV light. The long undecane (B72203) chain can act as a flexible spacer within the crosslinked network, influencing the mechanical properties of the final cured object, from rigid to more elastomeric materials. nih.gov
The table below illustrates the potential tunability of properties in polyurethanes based on the choice of diol, which is a key consideration for their application in 3D printing.
| Polymer System | Diol Component | Key Properties Relevant to 3D Printing | Potential Application in 3D Printing |
|---|---|---|---|
| Polyester-based Resin | This compound | Tunable melting point, flexibility, and impact resistance. | Development of novel filaments for FDM with enhanced durability. |
| Polyurethane-based Resin | This compound | Customizable hardness (from soft elastomers to rigid plastics), good layer adhesion. | Fabrication of complex and functional parts with specific mechanical requirements. |
| Photocurable Acrylated Urethane | This compound | Controlled crosslink density, tailored elasticity and toughness. | High-resolution printing of flexible or semi-rigid objects via SLA or DLP. |
Novel Applications in Nanomaterials and Self-Assembled Systems
The molecular structure of this compound, with its long hydrophobic carbon chain and two terminal hydrophilic hydroxyl groups, makes it an interesting candidate for the synthesis of nanomaterials and the formation of self-assembled systems.
In the realm of nanomaterials, diols can play a role in the synthesis of nanoparticles by acting as reducing or capping agents. While specific research on this compound in this context is emerging, the principles of nanoparticle synthesis suggest its potential utility. For example, the hydroxyl groups could coordinate to metal precursors, and the long alkyl chain could provide steric stability to the forming nanoparticles, controlling their size and preventing aggregation. mdpi.com This could be particularly relevant in the green synthesis of metallic nanoparticles.
Furthermore, this compound can be chemically modified to create amphiphilic molecules, such as surfactants, which can self-assemble into various structures like micelles, vesicles, or liquid crystals in solution. rsc.org For instance, by esterifying one of the hydroxyl groups with a charged or polar head group, a surfactant molecule is created. The undecane chain would form the hydrophobic tail. The balance between the hydrophilic head and the hydrophobic tail would dictate the type of self-assembled structure formed. These systems have a wide range of potential applications, including in drug delivery, as nanoreactors, and in the formulation of emulsions and foams.
The following table outlines potential applications of this compound in the field of nanomaterials and self-assembly.
| Area of Application | Role of this compound | Potential Outcome and Significance |
|---|---|---|
| Nanoparticle Synthesis | As a capping or stabilizing agent. | Control over nanoparticle size and prevention of agglomeration, leading to stable nanoparticle dispersions. |
| Self-Assembled Monolayers (SAMs) | As a precursor for thiol-functionalized molecules for SAM formation on gold surfaces. | Creation of ordered molecular layers for applications in sensors, electronics, and biocompatible coatings. |
| Drug Delivery Systems | As a component of self-assembling amphiphiles (e.g., in polymersomes or micelles). | Encapsulation and targeted delivery of therapeutic agents. |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology
The intersection of chemistry, materials science, and biology is a fertile ground for innovation, and this compound is a molecule that can bridge these disciplines. A key area of interest is the development of biocompatible and biodegradable polymers for biomedical applications. mdpi.com
Polyesters and polyurethanes derived from aliphatic diols like this compound are known for their potential biocompatibility. nih.govnih.gov The degradation products of such polymers, which would include this compound, are generally considered to be less toxic than those from aromatic-based polymers. nih.gov This makes them attractive for use in medical devices, drug delivery systems, and tissue engineering scaffolds. nih.govmdpi.com
In tissue engineering, scaffolds provide a temporary support for cells to grow and form new tissue. nih.govnih.govmdpi.commdpi.comresearchgate.net The mechanical properties and degradation rate of these scaffolds are critical and can be tuned by the choice of monomers. The use of this compound in the synthesis of polyesters for scaffolds could allow for the creation of materials with the desired flexibility and a degradation profile that matches the rate of tissue regeneration. nih.gov
The long aliphatic chain of this compound can also be exploited to control the hydrophobic/hydrophilic balance of a polymer surface, which is crucial for influencing cell adhesion and proliferation. This opens up avenues for the design of "smart" biomaterials that can actively interact with biological systems.
Methodological Advancements in Computational and Analytical Techniques for this compound Research
Advancements in computational and analytical techniques are crucial for accelerating the research and development of new materials based on this compound.
Computational modeling, particularly molecular dynamics (MD) simulations, can provide valuable insights into the behavior of polymers derived from this compound at the atomic level. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net These simulations can be used to predict the conformational properties of polymer chains, their packing in the solid state, and their mechanical properties. This predictive capability can guide the rational design of new polymers with specific target properties, reducing the need for extensive trial-and-error experimentation. For instance, MD simulations could be used to study how the length of the undecane chain influences the phase separation in segmented polyurethanes, which is a key factor determining their mechanical performance.
On the analytical front, advanced techniques are essential for the detailed characterization of polymers synthesized using this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are fundamental for confirming the chemical structure of the polymers. researchgate.netresearchgate.net Size-exclusion chromatography (SEC) is used to determine the molecular weight and molecular weight distribution, which are critical for understanding the material's properties. Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information on the thermal transitions and stability of the polymers.
The table below summarizes some of the key computational and analytical methods relevant to the study of this compound based materials.
| Technique | Information Obtained | Relevance to this compound Research |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Polymer chain conformation, mechanical properties, and phase behavior. | Predictive design of new polymers with tailored properties. |
| Nuclear Magnetic Resonance (NMR) | Detailed chemical structure and monomer incorporation. | Verification of successful polymer synthesis and structural analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and chemical bonding. | Confirmation of polymerization and identification of polymer type (e.g., polyester (B1180765), polyurethane). |
| Size-Exclusion Chromatography (SEC) | Molecular weight and molecular weight distribution. | Correlation of polymer chain length with macroscopic properties. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting point, and crystallinity. | Understanding the thermal behavior and processing window of the polymers. |
Q & A
Q. What are the common synthetic routes for Undecane-1,11-diol, and how can reaction conditions be optimized for higher yields?
this compound is often synthesized via multi-step organic reactions. A representative pathway involves hydroxylation or reduction of precursor compounds. For instance, one method starts with this compound as the initial substrate, followed by sequential esterification, oxidation, and reduction steps using reagents like osmium tetroxide (OsO₄) or sodium borohydride (NaBH₄) . Optimization strategies include:
- Temperature control : Higher temperatures (e.g., 60–80°C) improve reaction rates but may reduce selectivity.
- Catalyst selection : Transition-metal catalysts (e.g., palladium or ruthenium complexes) enhance stereoselectivity in oxidation steps.
- Purification : Column chromatography or recrystallization minimizes impurities, critical for achieving >85% purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm hydroxyl group positions and hydrocarbon chain integrity. For example, δ~3.6 ppm (t, 2H) corresponds to terminal -OH protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (188.31 g/mol) and fragmentation patterns .
- Gas chromatography (GC) : Paired with flame ionization detection (FID) to assess purity (>95% by area) and identify byproducts .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Storage : Store at 2–8°C in sealed containers to prevent oxidation or moisture absorption .
- Incompatibilities : Avoid contact with strong acids/oxidizers (e.g., HNO₃, KMnO₄) to prevent exothermic reactions .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to mitigate skin/eye irritation risks (H315, H319) .
Advanced Research Questions
Q. How can reaction pathways involving this compound be designed to improve stereoselectivity in sphingoid base synthesis?
Stereoselective synthesis requires chiral catalysts and controlled reaction environments. For example:
Q. How does the spatial arrangement of hydroxyl groups in this compound influence its reactivity compared to other diols?
Terminal hydroxyl groups (C1 and C11) reduce steric hindrance, enabling:
- Esterification : Faster reaction kinetics with acyl chlorides compared to mid-chain diols (e.g., undecane-1,3-diol) due to reduced steric bulk .
- Oxidation : Selective conversion to dicarboxylic acids using Jones reagent (CrO₃/H₂SO₄), whereas mid-chain diols form ketones .
Q. What strategies mitigate discrepancies in thermodynamic data (e.g., enthalpy of formation) for this compound across studies?
Discrepancies often arise from impurities or calibration errors. Solutions include:
Q. How can this compound be utilized in enzymatic studies to probe diol dehydratase mechanisms?
As a substrate for diol dehydratase:
- Kinetic assays : Monitor alkene formation (e.g., 1-undecene) via GC-MS to quantify enzyme activity .
- Isotopic labeling : ¹⁸O-labeled diols track oxygen migration during dehydration, revealing catalytic intermediates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
